Hexaminolevulinate

概述

描述

六氨基乙酰谷氨酸盐是一种主要用作光学成像剂的化合物。它以 Cysview 和 Hexvix 等商品名销售。该化合物在蓝光膀胱镜检查中用于检测非肌层浸润性膀胱癌,特别是乳头状肿瘤和原位癌。六氨基乙酰谷氨酸盐是血红素卟啉环前体 5-氨基乙酰丙酸的结构类似物。 当暴露在蓝光下时,它会发出红色荧光,有助于可视化癌组织 .

准备方法

合成路线和反应条件: 六氨基乙酰谷氨酸盐通过 5-氨基乙酰丙酸与己醇的酯化反应合成。反应通常涉及使用脱水剂,例如二环己基碳二亚胺 (DCC) 和催化剂,例如 4-二甲基氨基吡啶 (DMAP) 来促进酯化过程。反应在无水条件下进行,以防止酯产物水解。

工业生产方法: 在工业环境中,六氨基乙酰谷氨酸盐通过将 85 毫克的六氨基乙酰谷氨酸盐粉末溶解在装有 50 毫升透明无色溶剂的无菌无色玻璃小瓶中制备。然后将溶液复溶并轻轻混合,以确保完全溶解。 复溶后的溶液为澄清至略浑浊,无色至浅黄色 .

化学反应分析

反应类型: 六氨基乙酰谷氨酸盐会发生各种化学反应,包括:

氧化: 它可以被氧化形成原卟啉 IX,一种光敏中间体。

还原: 还原反应不太常见,但在特定条件下可能发生。

取代: 六氨基乙酰谷氨酸盐中的氨基可以与合适的亲电试剂发生取代反应。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和分子氧。

取代: 在碱性条件下,卤代烷烃等亲电试剂可以与氨基发生反应。

主要产物:

原卟啉 IX: 在六氨基乙酰谷氨酸盐氧化过程中形成。

取代衍生物: 在涉及氨基的取代反应中形成

科学研究应用

Diagnostic Imaging in Bladder Cancer

Mechanism of Action:

Hexaminolevulinate is administered intravesically and is absorbed by bladder mucosal cells. It is converted into protoporphyrin IX (PpIX), which accumulates preferentially in neoplastic tissues. Upon exposure to blue light (360-450 nm), PpIX fluoresces, allowing for enhanced visualization of tumors during cystoscopy .

Clinical Efficacy:

Numerous studies have demonstrated that HAL fluorescence cystoscopy significantly improves the detection rates of non-muscle-invasive bladder cancer (NMIBC) compared to standard white-light cystoscopy (WLC). For instance, a study showed that the sensitivity of blue light cystoscopy (BLC) was 92.3%, compared to 80.8% for WLC . This enhanced sensitivity leads to better management decisions and potentially improved patient outcomes.

Case Studies:

Case studies illustrate HAL's impact on clinical management. In one instance, BLC with HAL revealed malignant lesions that were missed during WLC, leading to timely interventions . Over 200,000 procedures utilizing HAL have been performed since its introduction in Europe, highlighting its widespread acceptance and effectiveness in clinical practice .

Therapeutic Potential

Photodynamic Therapy (PDT):

Beyond diagnostics, there is ongoing research into the therapeutic applications of HAL. Preliminary studies suggest that HAL may be effective in photodynamic therapy for various cancers, including cervical neoplasia. The mechanism involves using light activation to induce cytotoxic effects on tumor cells that have absorbed the photosensitizer .

Research Findings:

Recent investigations into HAL's use in PDT indicate promising results. For example, studies have shown that HAL can enhance tumor cell detection and potentially improve treatment outcomes when combined with light-based therapies .

Economic Implications

Cost-Effectiveness:

A comparative analysis of the economic outcomes associated with BLC versus WLC indicates that while both methods have similar cystectomy rates, BLC demonstrates lower recurrence rates over time. In a five-year simulation, patients undergoing BLC had a recurrence rate of 63.8%, compared to 79.4% for WLC . This suggests not only clinical benefits but also potential cost savings due to reduced recurrence and associated treatments.

Summary of Clinical Trials

作用机制

六氨基乙酰谷氨酸盐是血红素前体 5-氨基乙酰丙酸的酯。膀胱内给药后,它进入膀胱粘膜并被粘膜细胞内化。在细胞内,六氨基乙酰谷氨酸盐被转化为光敏中间体原卟啉 IX。当暴露在蓝光 (360-450 纳米) 下时,原卟啉 IX 会发出红色荧光,从而使癌组织可视化。 这种在癌细胞中的优先积累和荧光是由于它们的血液合成和致癌代谢的改变 .

类似化合物:

5-氨基乙酰丙酸: 与六氨基乙酰谷氨酸盐类似,是血红素卟啉环的前体。

原卟啉 IX: 由六氨基乙酰谷氨酸盐形成的光敏中间体。

己基 5-氨基-4-氧代戊酸酯: 5-氨基乙酰丙酸的另一种酯衍生物。

独特性: 六氨基乙酰谷氨酸盐的独特之处在于它被肿瘤细胞内化和转化为原卟啉 IX 的速度很高。 这种特性使其特别适合用于光动力诊断和治疗,在蓝光下提供癌组织和正常组织之间的清晰区分 .

相似化合物的比较

5-Aminolevulinic Acid: A precursor to the porphyrin ring of heme, similar to hexaminolevulinate.

Protoporphyrin IX: A photoactive intermediate formed from this compound.

Hexyl 5-Amino-4-Oxopentanoate: Another ester derivative of 5-aminolevulinic acid.

Uniqueness: this compound is unique due to its high rate of internalization and conversion into protoporphyrin IX by tumor cells. This property makes it particularly effective for use in photodynamic diagnosis and therapy, providing a clear distinction between cancerous and normal tissues under blue light .

生物活性

Hexaminolevulinate (HAL), an ester of the heme precursor aminolevulinic acid, is primarily utilized as an optical imaging agent in the field of urology, particularly for the detection of bladder cancer through fluorescence cystoscopy. This article explores the biological activity of HAL, focusing on its mechanism of action, pharmacological properties, clinical applications, and recent research findings.

This compound operates through a photodynamic mechanism. After being instilled into the bladder, HAL is absorbed by the bladder mucosa and converted intracellularly into protoporphyrin IX (PpIX). PpIX accumulates preferentially in neoplastic cells due to altered enzymatic activity compared to normal urothelium. When exposed to light at wavelengths between 360 and 450 nm, PpIX fluoresces, allowing for the visualization of cancerous tissues during cystoscopy. Tumor tissues emit a bright red fluorescence while normal tissues appear dark blue, enhancing the detection of malignant lesions .

Absorption and Distribution

- Bioavailability : Approximately 7% .

- Half-life : Biphasic elimination with an initial half-life of 39 minutes and a terminal half-life of about 76 hours .

- Metabolism : Rapidly metabolized in human blood; however, specific details on metabolism pathways remain limited .

Adverse Effects

While HAL is generally well-tolerated, potential adverse effects include local irritation and transient dysuria. No significant systemic toxicity has been reported in clinical studies .

Clinical Applications

This compound is primarily indicated for:

- Detection of Non-Muscle Invasive Bladder Cancer : Studies have shown that HAL enhances tumor detection rates compared to traditional white-light cystoscopy. It has been particularly effective in identifying carcinoma in situ and small tumors that may be missed by standard techniques .

Research Findings

Recent studies have expanded the understanding of HAL's biological activity beyond its use in bladder cancer detection. Key findings include:

- Photodynamic Therapy (PDT) : HAL has been investigated for its efficacy in PDT for various cancers. In vitro studies demonstrated that HAL-mediated PDT led to significant apoptosis in leukemia cell lines by targeting the peripheral benzodiazepine receptor (PBR) and activating apoptotic pathways .

- Fluorescence Intensity Studies : Research indicated that while HAL induces PpIX fluorescence in bladder cancer cells, this does not always correlate with cell viability. For instance, a study found that bladder cancer cells maintained viability despite decreased fluorescence intensity over time, suggesting that PpIX elution from cells may occur without loss of metabolic activity .

- Immune Microenvironment Alterations : A pilot study suggested that HAL-assisted blue light cystoscopy might influence the tumor microenvironment by altering immune cell infiltration patterns, potentially impacting treatment outcomes for bladder cancer patients .

Case Study 1: Efficacy in Bladder Cancer Detection

A clinical trial involving 50 patients demonstrated that HAL significantly improved the detection rates of bladder tumors during cystoscopy compared to traditional methods. The study highlighted HAL's ability to reveal lesions that were previously undetectable under white light conditions.

Case Study 2: Apoptosis Induction

In a laboratory setting, leukemia cell lines treated with HAL showed over 80% apoptosis rates when subjected to photodynamic therapy. The study concluded that HAL's effectiveness was substantially higher than that of its parent compound, aminolevulinic acid .

属性

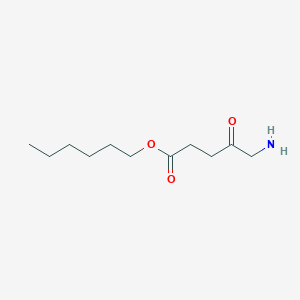

IUPAC Name |

hexyl 5-amino-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQOILLJDKPETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161487 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hexaminolevulinate is an ester of the heme precursor, aminolevulinic acid. After bladder instillation, hexaminolevulinate enters the bladder mucosa and is proposed to enter the intracellular space of mucosal cells where it is used as a precursor in the formation of the photoactive intermediate protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs). PpIX and PAPs are reported to accumulate preferentially in neoplastic cells as compared to normal urothelium, partly due to altered enzymatic activity in the neoplastic cells. After excitation with light at wavelengths between 360 and 450 nm, PpIX and other PAPs return to a lower energy level by fluorescing, which can be detected and used for cystoscopic detection of lesions. The fluorescence from tumor tissue appears bright red and demarcated, whereas the background normal tissue appears dark blue. Similar processes may occur in inflamed cells. | |

| Record name | Hexaminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

140898-97-1 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaminolevulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMINOLEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7H20TKI67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。